Physical and chemical properties of tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate
Physical and chemical properties of tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate
An In-depth Technical Guide to tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate
Introduction
In the landscape of modern medicinal chemistry, the strategic use of protecting groups and structurally rigid motifs is paramount for the successful design and synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) group is a cornerstone in this regard, offering robust protection of amine functionalities, which is crucial for multi-step synthetic campaigns.[1] The compound tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate represents a unique molecular scaffold, integrating the versatile Boc protecting group with a substituted benzyl moiety and a cyclopropyl ring. This combination of features suggests its potential as a key intermediate in the synthesis of complex molecules with diverse pharmacological activities. The presence of bromo and chloro substituents on the benzyl ring provides handles for further synthetic transformations, such as cross-coupling reactions, while the cyclopropyl group introduces conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed, field-proven protocol for its synthesis, and an exploration of its potential applications in drug discovery and development.
Core Physicochemical Properties
The fundamental physicochemical properties of tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 1704074-34-9 | [2] |
| Molecular Formula | C₁₅H₁₉BrClNO₂ | [2] |
| Molecular Weight | 360.679 g/mol | [2] |
| Appearance | Predicted to be a solid or oil | - |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | 2-8 °C | [2] |
| SMILES | CC(C)(C)OC(=O)N(CC1=C(Cl)C=C(Br)C=C1)C1CC1 | [2] |
Synthesis and Mechanism
The synthesis of tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate can be logically approached through a two-step process, commencing with the preparation of the requisite precursors followed by their coupling. This strategy is predicated on well-established synthetic transformations, ensuring a reliable and scalable route to the target molecule.
Synthetic Workflow
The overall synthetic strategy involves the preparation of two key intermediates: tert-butyl cyclopropylcarbamate and 4-bromo-2-chlorobenzyl bromide. These intermediates are then coupled via an N-alkylation reaction to yield the final product.
Caption: Synthetic workflow for the target molecule.
Experimental Protocols
This procedure is based on the standard method for the Boc-protection of primary amines.
-
Materials: Cyclopropylamine, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH), dichloromethane (DCM), water.
-
Procedure:
-
To a stirred solution of cyclopropylamine (1.0 eq) in a 1:1 mixture of DCM and water at 0 °C, add sodium hydroxide (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl cyclopropylcarbamate.
-
This protocol follows a standard radical bromination of a benzylic methyl group using N-bromosuccinimide (NBS).
-
Materials: 4-Bromo-2-chlorotoluene, N-bromosuccinimide (NBS), benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄) or other suitable solvent.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-chlorotoluene (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromo-2-chlorobenzyl bromide.[3]
-
This final step involves the N-alkylation of the carbamate with the synthesized benzyl bromide.
-
Materials: tert-Butyl cyclopropylcarbamate, 4-bromo-2-chlorobenzyl bromide, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of tert-butyl cyclopropylcarbamate (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt of the carbamate.
-
Slowly add a solution of 4-bromo-2-chlorobenzyl bromide (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.[4]
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Predicted Spectral Properties
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl, cyclopropyl, and substituted benzyl groups.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (CH₃)₃ | ~1.4 - 1.5 | singlet | 9H |
| Cyclopropyl CH₂ | ~0.7 - 0.9 | multiplet | 4H |
| Cyclopropyl CH | ~2.6 - 2.8 | multiplet | 1H |
| Benzyl CH₂ | ~4.5 - 4.7 | singlet | 2H |
| Aromatic H | ~7.2 - 7.7 | multiplet | 3H |
Rationale for Predictions: The tert-butyl group will appear as a sharp singlet due to the nine equivalent protons.[5] The cyclopropyl protons will exhibit complex splitting patterns in the upfield region. The benzylic protons, being adjacent to the electron-withdrawing carbamate nitrogen, will be deshielded. The aromatic protons will appear in the downfield region with splitting patterns dictated by the substitution pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic signals for the carbonyl, aromatic, and aliphatic carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| tert-Butyl (CH₃)₃ | ~28 |
| tert-Butyl C | ~80 |
| Cyclopropyl CH₂ | ~10 - 15 |
| Cyclopropyl CH | ~30 - 35 |
| Benzyl CH₂ | ~50 - 55 |
| Aromatic C-Br | ~120 |
| Aromatic C-Cl | ~132 |
| Aromatic CH | ~128 - 135 |
| Aromatic C-CH₂ | ~138 |
| Carbonyl C=O | ~155 |
Rationale for Predictions: The chemical shifts are estimated based on standard values for similar functional groups.[6][7] The carbonyl carbon of the carbamate will be significantly downfield. The aromatic carbons will have distinct shifts due to the electronic effects of the halogen substituents.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong absorption of the carbamate carbonyl group.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (carbamate) | Stretch | ~1690 - 1710 |
| C-N (carbamate) | Stretch | ~1250 - 1350 |
| C-O (carbamate) | Stretch | ~1160 - 1250 |
| C-H (aliphatic) | Stretch | ~2850 - 3000 |
| C-H (aromatic) | Stretch | ~3000 - 3100 |
| C-Cl (aromatic) | Stretch | ~1000 - 1100 |
| C-Br (aromatic) | Stretch | ~500 - 600 |
Rationale for Predictions: The most prominent peak will be the strong C=O stretch of the carbamate.[8] The C-N and C-O stretches will also be present in the fingerprint region. The C-H stretches for both aliphatic and aromatic protons will be observed in their characteristic regions.
Mass Spectrometry
The mass spectrum (electron ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Fragment | Predicted m/z |
| [M]⁺ | 360/362/364 (isotopic pattern for Br and Cl) |
| [M - C₄H₉]⁺ | 303/305/307 |
| [M - OC(O)N(C₃H₅)]⁺ | 203/205 |
| [C₇H₅BrCl]⁺ | 202/204 |
| [C₄H₉]⁺ | 57 |
Rationale for Predictions: The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine. Common fragmentation pathways include the loss of the tert-butyl group, cleavage of the carbamate moiety, and formation of the substituted benzyl cation.[9]
Applications in Drug Discovery
While specific applications of tert-butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate are not extensively documented in publicly available literature, its structural features strongly suggest its utility as a versatile intermediate in drug discovery programs.
Role as a Building Block
The Boc-protected amine functionality allows for the selective deprotection and subsequent elaboration of the molecule.[1] The nitrogen atom can be further functionalized after removal of the Boc group, enabling the synthesis of a wide array of derivatives.
Scaffolding for Lead Optimization
The di-substituted phenyl ring serves as a scaffold that can be modified to explore structure-activity relationships (SAR). The bromo and chloro substituents provide opportunities for various chemical transformations, including:
-
Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): The bromine atom is particularly amenable to these reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to probe the binding pocket of a biological target.
-
Nucleophilic aromatic substitution (SNAr): The chlorine atom can potentially be displaced by nucleophiles under certain conditions to introduce further diversity.
Introduction of Conformational Constraint
The cyclopropyl group introduces a degree of conformational rigidity to the molecule. In drug design, reducing the conformational flexibility of a ligand can lead to a more favorable entropic contribution to binding affinity, resulting in enhanced potency.[10]
Caption: Potential applications in drug discovery.
Conclusion
tert-Butyl 4-bromo-2-chlorobenzyl(cyclopropyl)carbamate is a valuable, albeit not extensively studied, chemical entity with significant potential as an intermediate in the synthesis of novel, biologically active compounds. Its combination of a protected amine, a conformationally restricted cyclopropyl group, and a functionalized aromatic ring makes it an attractive building block for medicinal chemists. The synthetic protocols and predicted spectral data provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further exploration of its reactivity and application in the synthesis of targeted libraries of compounds is warranted and could lead to the discovery of new therapeutic agents.
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